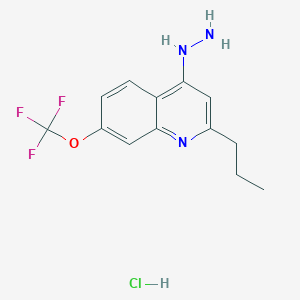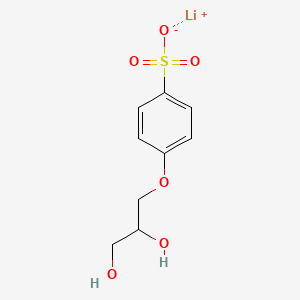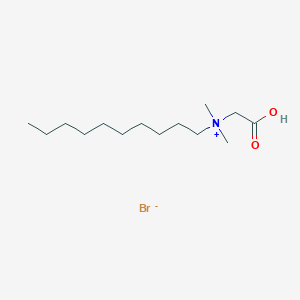![molecular formula C6H10CuN2O4 B13741842 Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]- CAS No. 32575-57-8](/img/structure/B13741842.png)
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-, also known as ethylenediaminetetraacetate-copper-ammonia complex, is a coordination compound where copper is chelated by ethylenediaminetetraacetic acid (EDTA). This compound is known for its stability and versatility in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) in the presence of ammonia. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure the complete formation of the complex. The general reaction can be represented as follows:
Cu2++EDTA4−+2NH3→Cu(EDTA)(NH3)2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the dissolution of copper(II) salts in water, followed by the addition of EDTA and ammonia. The mixture is stirred and heated to facilitate the reaction, and the pH is carefully monitored and adjusted. The resulting complex is then purified through filtration and crystallization techniques.
化学反応の分析
Types of Reactions
Oxidation-Reduction Reactions: Copper, []- can undergo redox reactions where the copper ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The ammonia ligands in the complex can be substituted by other ligands such as water, chloride, or other donor molecules.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Chloride ions, water, other amines.
Major Products Formed
Oxidation: Formation of higher oxidation state copper complexes.
Reduction: Formation of lower oxidation state copper complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions due to its ability to stabilize transition states and intermediates.
Biology: Employed in studies involving metalloproteins and enzymes where copper plays a crucial role in biological processes.
Medicine: Investigated for its potential therapeutic properties, including its use in antimicrobial and anticancer treatments.
Industry: Utilized in electroplating, water treatment, and as a stabilizer in polymer production.
作用機序
The mechanism by which Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- exerts its effects involves the coordination of copper ions with the EDTA ligand. This chelation stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets include enzymes and proteins that require copper as a cofactor. The pathways involved often relate to redox reactions and electron transfer processes.
類似化合物との比較
Similar Compounds
Copper disodium EDTA: Similar in structure but with sodium ions instead of ammonia.
Copper diammonium EDTA: Another variant with different stoichiometry and ligand arrangement.
Copper(II) sulfate: A simpler copper compound used in various applications but lacks the chelation stability of the EDTA complex.
Uniqueness
Copper, [N,N’-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is unique due to its high stability, versatility in forming complexes, and ability to participate in a wide range of chemical reactions. Its chelation with EDTA provides enhanced stability and reactivity compared to simpler copper compounds.
特性
CAS番号 |
32575-57-8 |
|---|---|
分子式 |
C6H10CuN2O4 |
分子量 |
237.70 g/mol |
IUPAC名 |
copper;2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
InChIキー |
GIPZFCUJUUCMKT-UHFFFAOYSA-L |
正規SMILES |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2] |
関連するCAS |
5657-17-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)

![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)



